2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0757519
InChI:
InChI=1S/C32H23NO5S/c1-21-16-18-24(19-17-21)39(37,38)33-28-20-27(32(36)26-15-9-8-14-25(26)28)29(30(34)22-10-4-2-5-11-22)31(35)23-12-6-3-7-13-23/h2-20,29H,1H3/b33-28-
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5
Molecular Formula:
C32H23NO5S
Molecular Weight:
533.6 g/mol
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone
CAS No.:
Cat. No.: VC0757519
Molecular Formula: C32H23NO5S
Molecular Weight: 533.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H23NO5S |
|---|---|
| Molecular Weight | 533.6 g/mol |
| IUPAC Name | (NZ)-N-[3-(1,3-dioxo-1,3-diphenylpropan-2-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C32H23NO5S/c1-21-16-18-24(19-17-21)39(37,38)33-28-20-27(32(36)26-15-9-8-14-25(26)28)29(30(34)22-10-4-2-5-11-22)31(35)23-12-6-3-7-13-23/h2-20,29H,1H3/b33-28- |
| Standard InChI Key | WDBJRCLNRQPSBH-MDVFONAFSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator